Hexane-1,6-diamine Dihydroiodide
Description
Significance of Diamine-Based Salts in Advanced Materials and Chemical Synthesis
Diamine-based salts are a class of compounds recognized for their versatile roles in both advanced materials and chemical synthesis. In materials science, these salts are crucial as building blocks and additives. For instance, they are used in the formation of organic-inorganic hybrid materials, such as perovskites for solar cells. greatcellsolarmaterials.comscientificlabs.comgreatcellsolarmaterials.com The diamine structure can influence crystal growth, passivate defects, and enhance the stability of the final material. researchgate.net The presence of two amine groups allows them to act as linkers, bridging different components and imparting specific structural and electronic properties to the material. researchgate.net In the realm of polymers, diamines are fundamental monomers for producing materials like polyamides and polyurethanes. nih.govwikipedia.org
In chemical synthesis, diamines and their salts are employed as ligands for metal catalysts, helping to direct the stereochemistry of chemical reactions. researchgate.netresearchgate.net They can also act as organocatalysts themselves or serve as precursors for more complex molecules. researchgate.net The bifunctional nature of diamines, with two reactive amine groups, allows for the construction of heterocyclic compounds and coordination polymers. wikipedia.orgncert.nic.in Furthermore, the formation of salts, such as dihydroiodides, can modify the solubility and reactivity of the diamine, making it suitable for specific reaction conditions. The ionic nature of these salts also makes them interesting for applications in electrochemistry and as components of ionic liquids. mychemblog.com
Research Trajectory and Historical Context of Hexane-1,6-diammonium Iodide
The study of simple diamines like hexane-1,6-diamine (also known as hexamethylenediamine) has a long history, primarily linked to the polymer industry and the invention of nylon 6,6. wikipedia.org Hexamethylenediamine itself was first synthesized by Theodor Curtius. wikipedia.org The focus for much of the 20th century was on the diamine's use as a monomer. wikipedia.org
The specific investigation of its salt form, Hexane-1,6-diammonium iodide, is more recent and aligns with the rise of advanced materials research, particularly in the field of perovskite photovoltaics. greatcellsolarmaterials.comscientificlabs.com Researchers began exploring a wide variety of organic cations to tune the properties of perovskite materials for solar cells. scientificlabs.commdpi.com Diammonium salts, including the iodide and bromide versions of hexane-1,6-diamine, were identified as valuable candidates for creating two-dimensional (2D) or quasi-2D perovskite structures. greatcellsolarmaterials.comgreatcellsolarmaterials.com These structures offer potentially greater environmental stability compared to their three-dimensional counterparts. The research trajectory has thus shifted from the diamine's role in traditional polymer chemistry to its application as a specialized component in high-performance electronic materials.
Scope and Objectives of Academic Inquiry into Hexane-1,6-diamine Dihydroiodide
Current academic research on this compound is primarily driven by its potential to address key challenges in materials science, especially for renewable energy technologies. The main objectives of this inquiry include:
Controlling Crystal Orientation and Morphology: Scientists are exploring how this compound can be used to control the growth and orientation of perovskite crystals. researchgate.net Well-ordered, large-grain crystal films are desirable for minimizing charge recombination and improving solar cell performance.
Development of New Hybrid Materials: Beyond solar cells, there is interest in using this salt to synthesize novel organic-inorganic hybrid materials. tcichemicals.com The combination of the organic diammonium cation and the inorganic iodide anion with various metal halides can lead to new compounds with unique optical, electronic, or magnetic properties.
Fundamental Understanding of Structure-Property Relationships: A core academic objective is to build a fundamental understanding of how the specific length, flexibility, and chemical nature of the hexane-1,6-diammonium cation influence the properties of the resulting materials. This includes studying its role in forming salt bridges and other non-covalent interactions that dictate the final structure and function of a material. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₁₈I₂N₂ | sigmaaldrich.comgreatcellsolarmaterials.com |
| Molar Mass | 372.03 g/mol | sigmaaldrich.comgreatcellsolarmaterials.com |
| CAS Number | 20208-23-5 | sigmaaldrich.comgreatcellsolarmaterials.com |
| Appearance | White to light yellow powder or crystal | tcichemicals.com |
| Synonyms | 1,6-Hexanediamine (B7767898) Dihydroiodide, Hexane-1,6-diammonium Iodide, Hexamethylenediamine Dihydroiodide | tcichemicals.comsigmaaldrich.com |
| InChI Key | UBZXDFQTNLTDMC-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hexane-1,6-diamine;dihydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2HI/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZXDFQTNLTDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN.I.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942282 | |
| Record name | Hexane-1,6-diamine--hydrogen iodide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20208-23-5 | |
| Record name | Hexane-1,6-diamine--hydrogen iodide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hexane 1,6 Diamine Dihydroiodide and Its Precursors
Established Synthetic Routes to Hexane-1,6-diamine
Hexane-1,6-diamine, also known as hexamethylenediamine, is a crucial chemical intermediate, primarily used in the production of nylon 66. wikipedia.orgchemicalbook.com It is a colorless, crystalline solid with an ammonia-like odor. wikipedia.orgchemicalbook.com
The primary industrial method for producing Hexane-1,6-diamine is the hydrogenation of adiponitrile (B1665535). wikipedia.org This process typically involves reacting adiponitrile with hydrogen gas under high pressure and temperature in the presence of a catalyst. wikipedia.orggloballcadataaccess.org
Common catalysts for this reaction include those based on cobalt, iron, and Raney nickel. wikipedia.orgmdpi.com The reaction is generally carried out in the liquid phase, with ammonia (B1221849) often used as a diluent to minimize the formation of byproducts such as 1,2-diaminocyclohexane and hexamethyleneimine. wikipedia.orggloballcadataaccess.org The addition of ammonia also helps to increase the solubility of hydrogen in the reaction mixture. globallcadataaccess.org
The reaction conditions can be optimized to maximize the yield of Hexane-1,6-diamine. For instance, using a Raney Ni catalyst, a 100% yield of Hexane-1,6-diamine can be achieved at 100°C and 8 MPa hydrogen pressure. mdpi.com With a Raney Co catalyst, an 87.4% yield can be obtained at 80°C. mdpi.com Another approach using a fused and solidified iron oxide catalyst at temperatures between 80°C and 200°C and pressures from 20 to 500 atmospheres also yields Hexane-1,6-diamine. google.com
Recent research has focused on developing more efficient and selective catalysts. For example, a nickel-cobalt-based zeolitic imidazolate framework-derived catalyst modified with barium and melamine (B1676169) formaldehyde (B43269) resin has shown high efficiency, achieving a 98.6% conversion of adiponitrile and 97.2% selectivity to Hexane-1,6-diamine in an alkali-free system. nih.gov
Table 1: Catalyst Performance in Adiponitrile Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | ADN/Catalyst Weight Ratio | ADN/HMDA Volumetric Ratio | HMDA Yield (%) |
| Raney Ni | 100 | 8 | 15 | 0.2 | 100 |
| Raney Ni | 80 | 8 | 15 | 0.06 | >99 |
| Raney Co | 80 | 8 | 15 | 0.06 | >99 |
| Raney Co | 80 | 6 | 15 | 0.2 | ~90 |
This table is based on data from reference mdpi.com.
In recent years, biocatalytic methods have emerged as a more sustainable alternative for producing Hexane-1,6-diamine. These methods often start from renewable feedstocks like adipic acid. chemicalbook.com One such pathway involves the use of carboxylic acid reductases (CARs) and transaminases (TAs) to convert adipic acid first to 6-aminocaproic acid and then to Hexane-1,6-diamine. chemicalbook.comacs.org
Researchers have successfully constructed a redirected carboxylic acid reductase cascade in Escherichia coli for the biosynthesis of Hexane-1,6-diamine from adipic acid. acs.org By mining enzyme components, designing a cascade module, and regulating coenzyme elements, a 567-fold increase in the titer of Hexane-1,6-diamine was achieved compared to the initial strain, reaching 238.5 mg·L–1. acs.org
Another biocatalytic approach involves the hydroformylation of 1,3-butadiene (B125203) to produce adipic aldehyde diacetal, which can then be converted to Hexane-1,6-diamine. acs.orgacs.org This method avoids the use of toxic hydrogen cyanide, offering a potentially more cost-effective and environmentally friendly process. acs.org
Pathways for the Formation of Hexane-1,6-diamine Dihydroiodide Salt
This compound is a salt formed from the reaction of Hexane-1,6-diamine with hydroiodic acid. A typical synthesis involves mixing one mole of 1,6-diaminohexane with two mole equivalents of hydroiodic acid (HI) in an ice bath with stirring for a couple of hours. duke.edu The resulting salt, also known as Hexane-1,6-diammonium iodide, can then be recovered by evaporating the solvent and washing the product with diethyl ether. duke.edu This compound is commercially available from various suppliers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com
Derivatization Strategies and Functionalization of the Diamine Backbone
The two primary amine groups of Hexane-1,6-diamine allow for a variety of derivatization and functionalization reactions, leading to a wide range of compounds with diverse applications.
While specific synthesis details for N,N-diallyl Hexane-1,6-diamine were not found in the provided search results, the synthesis of related N,N'-disubstituted derivatives provides a general framework. For example, N,N'-Dicinnamylidene-1,6-hexanediamine is synthesized from the reaction of Hexane-1,6-diamine with cinnamaldehyde. nih.gov This suggests that N,N-diallyl Hexane-1,6-diamine could be synthesized through the reaction of Hexane-1,6-diamine with an allyl-containing electrophile, such as allyl bromide or allyl chloride.
Another relevant example is the synthesis of dialkyl hexane-1,6-dicarbamates. acs.orgnih.govmdpi.com These compounds are produced by reacting Hexane-1,6-diamine with alcohols and a carbonyl source like methyl carbamate (B1207046) or urea (B33335) over a catalyst. acs.orgnih.govmdpi.com For instance, dimethyl hexane-1,6-dicarbamate can be synthesized with a yield of up to 92.6% using a silanol-rich MCM-41 catalyst. acs.orgnih.gov
1,6-Bis(cyano-guanidino)hexane is an important intermediate in the synthesis of biguanides and polyguanides. chemicalbook.com It is synthesized by reacting hexanediamine (B8719201) hydrochloride with sodium dicyanamide. chemicalbook.comgoogle.com The reaction is typically carried out in a solvent such as n-butanol or a mixture of n-butanol and water at a temperature of 100-140°C for 2-7 hours. chemicalbook.comgoogle.com The molar ratio of hexanediamine hydrochloride to sodium dicyandiamide (B1669379) is generally in the range of 1.0:1.6 to 1.0:2.4. chemicalbook.comgoogle.com Yields can be as high as 90% under optimized conditions. google.com
An alternative method involves the reaction of 1,6-hexanediamine (B7767898) with cyanoguanidine in anhydrous ethanol, using hydrochloric acid as a catalyst. The reaction mixture is heated to 80–100°C under reflux for 12–24 hours, yielding the bis-cyanoguanidine linkage.
Table 2: Synthesis of 1,6-Bis(cyano-guanidino)hexane
| Reactants | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Diamine:Dicyanamide) | Yield (%) |
| Hexanediamine hydrochloride, Sodium dicyandiamide | n-butanol | 140 | 3 | 1.0:2.0 | 90 |
| Hexanediamine hydrochloride, Sodium dicyandiamide | n-butanol | 110 | 7 | 1.0:2.0 | 76 |
| Hexanediamine hydrochloride, Sodium dicyandiamide | n-butanol | 100 | 3 | 1.0:2.0 | 64.4 |
This table is based on data from reference google.com.
Crystallographic and Structural Elucidation of Hexane 1,6 Diamine Dihydroiodide
Single-Crystal X-ray Diffraction Analysis of Hexane-1,6-diammonium Salts
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal. For the salts of hexane-1,6-diamine, this technique reveals the conformation of the flexible hexanediammonium cation and its interactions with the counter-anions.
A notable structural determination has been reported for a compound closely related to Hexane-1,6-diamine Dihydroiodide, specifically 1,6-Diammoniohexane diiodide diiodine . This compound's crystal structure was determined from single-crystal X-ray diffraction data and deposited in the Cambridge Structural Database (CSD) with the reference code UJOMAI (CCDC 785956). researchgate.net The analysis revealed that the asymmetric unit of this crystal contains one hexane-1,6-diammonium dication [(NH₃)₂(CH₂)₆]²⁺, two iodide anions (I⁻), and one molecule of iodine (I₂). researchgate.net These components form a complex where medium-strength halogen bonds link the two iodide anions with the iodine molecule, creating a distinct I₄²⁻ entity. researchgate.net
The crystal structure was solved in the monoclinic space group P2₁/n. researchgate.net The unit cell parameters were determined to be:
a = 4.86080(10) Å
b = 13.4552(2) Å
c = 23.1973(4) Å
β = 93.684(2)° researchgate.net
This detailed structural information provides a solid foundation for understanding the precise geometry and connectivity within this specific crystalline form.
For the purpose of comparison, the crystal structure of Hexane-1,6-diammonium dinitrate has also been thoroughly investigated. nih.gov This compound crystallizes in the monoclinic space group P2₁/n, with the hexane-1,6-diammonium cation situated across a crystallographic inversion center. nih.govresearchgate.net This results in the asymmetric unit containing only one nitrate (B79036) anion and one half of the diammonium cation. nih.govresearchgate.net The hydrocarbon chain of the cation in the dinitrate salt is not in a fully extended planar conformation but exhibits significant folding. nih.govresearchgate.net
The following table summarizes the crystallographic data for these two salts, highlighting the differences in their unit cell dimensions and crystal systems, which arise from the different anions and packing arrangements.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 1,6-Diammoniohexane diiodide diiodine | C₆H₁₈N₂²⁺ · 2I⁻ · I₂ | Monoclinic | P2₁/n | 4.86080(10) | 13.4552(2) | 23.1973(4) | 93.684(2) | ||
| Hexane-1,6-diammonium dinitrate | C₆H₁₈N₂²⁺ · 2NO₃⁻ | Monoclinic | P2₁/n | 6.2947(1) | 11.6783(3) | 8.1211(2) | 92.840(1) | 596.26(2) | 2 |
Data for 1,6-Diammoniohexane diiodide diiodine from CCDC 785956 as reported in a CSD Communication. researchgate.net Data for Hexane-1,6-diammonium dinitrate from a 2009 study by van Blerk and Kruger. nih.gov
Polymorphism and Crystal Packing Modes in Hexane-1,6-diaminium Halides
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. The study of different hexane-1,6-diammonium salts provides insight into how the anion influences the crystal packing.
While specific polymorphic studies on this compound are not extensively documented in the literature, the comparison with other halide and non-halide salts of hexane-1,6-diamine allows for a discussion of potential packing modes. The conformation of the flexible hexane-1,6-diammonium cation can vary significantly depending on the crystalline environment.
In the case of Hexane-1,6-diammonium dinitrate , the crystal packing is characterized by a distinct layered structure. nih.gov Single stacked layers of the folded cations are packed between layers of the nitrate anions. nih.gov This arrangement creates an inorganic-organic layering effect, which is a common feature in long-chain diammonium salts. nih.gov The diammonium cations act as bridges between the nitrate anion layers, contributing to the formation of a comprehensive three-dimensional network. nih.gov
For 1,6-Diammoniohexane diiodide diiodine , the presence of the I₄²⁻ units introduces a different packing dynamic. The structure is described as a three-dimensional framework constructed through N-H···I hydrogen bonds, connecting the cations to the halogen-bonded moieties. researchgate.net This indicates a more complex and interconnected network compared to a simple layered structure.
The conformation of the hexane-1,6-diammonium cation itself is also a critical aspect of its crystal packing. In the dinitrate salt, the cation is non-planar, with significant torsion angles along the carbon backbone. nih.govresearchgate.net This deviation from a linear, extended conformation allows for more efficient packing and hydrogen bonding. It is reasonable to infer that similar conformational flexibility exists in the dihydroiodide salt, influenced by the larger size of the iodide anions and the presence of the I₂ molecule.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Architectures
In the crystal structure of 1,6-Diammoniohexane diiodide diiodine , the primary intermolecular interactions are the N-H···I hydrogen bonds. researchgate.net These bonds form between the hydrogen atoms of the ammonium (B1175870) groups (-NH₃⁺) of the cation and the iodide anions. researchgate.net Such hydrogen bonds are crucial in linking the organic cations to the inorganic anions, thereby constructing the three-dimensional framework of the crystal. researchgate.net The presence of halogen bonds (I⁻···I₂···I⁻) is also a key feature, creating the I₄²⁻ polyiodide chain. researchgate.net
A more detailed view of the hydrogen bonding can be seen in the analogous Hexane-1,6-diammonium dinitrate salt. In this structure, an intricate three-dimensional hydrogen-bonding network is observed. nih.govresearchgate.net Each hydrogen atom on the ammonium groups participates in bifurcated interactions with the nitrate anions. nih.gov This means that a single hydrogen atom forms a hydrogen bond with two acceptor atoms (in this case, oxygen atoms of the nitrate group). This complex hydrogen bonding leads to the formation of ring and chain motifs. nih.govresearchgate.net A particularly interesting feature is a large 26-membered ring with a graph-set notation of R₄⁴(26), which involves two diammonium cations and two nitrate anions. nih.govresearchgate.net
The table below provides a summary of the hydrogen bond geometries for Hexane-1,6-diammonium dinitrate, which can serve as a model for the types of interactions expected in the dihydroiodide salt, with the understanding that the acceptor atom would be iodine instead of oxygen.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1C···O2 | 0.89 | 2.53 | 3.1760(19) | 130 |
| N1-H1C···O3 | 0.89 | 2.04 | 2.9184(19) | 171 |
| N1-H1D···O1(ii) | 0.89 | 2.13 | 2.9692(18) | 158 |
| N1-H1D···O2(ii) | 0.89 | 2.36 | 3.1374(19) | 146 |
| N1-H1E···O1(iii) | 0.89 | 2.26 | 3.0561(18) | 149 |
| N1-H1E···O3(iii) | 0.89 | 2.23 | 3.0110(18) | 146 |
Symmetry codes: (ii) -x+1/2, y+1/2, -z+1/2; (iii) -x, -y, -z. Data from a 2009 study by van Blerk and Kruger on Hexane-1,6-diammonium dinitrate. nih.gov
The interplay of these N-H···I hydrogen bonds, van der Waals forces between the hydrocarbon chains, and, in the case of the diiodide diiodine structure, halogen bonds, collectively determines the final crystal architecture. The study of these non-covalent interactions is essential for the rational design of new materials with desired structural motifs and properties.
Computational and Theoretical Investigations of Hexane 1,6 Diamine Dihydroiodide Systems
Quantum Chemical Calculations for Electronic Structure and Conformation (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational preferences of molecules. For hexane-1,6-diamine dihydroiodide, these calculations focus on the hexane-1,6-diammonium cation ([H₃N(CH₂)₆NH₃]²⁺) and its interactions with iodide anions (I⁻).
Research on similar aliphatic diamines and their protonated forms has demonstrated that DFT methods can accurately predict molecular structures, vibrational frequencies, and charge distributions. abct.fr The calculations reveal that the protonation of the terminal amine groups significantly alters the electronic landscape of the molecule. The positive charges are not entirely localized on the nitrogen atoms but are distributed across the adjacent hydrogen and carbon atoms. This charge distribution is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal structure and solution-phase behavior of the salt.
Conformational analysis is another key aspect addressed by quantum chemical calculations. The flexible hexamethylene chain of the hexane-1,6-diammonium cation can adopt various conformations. While a fully extended, linear conformation is often assumed, studies on analogous long-chain diammonium salts, such as hexane-1,6-diammonium dinitrate, have shown that the hydrocarbon chain can be significantly folded in the crystalline state. researchgate.net DFT calculations can be used to determine the relative energies of different conformers (e.g., gauche vs. anti) and to identify the most stable geometries in the gas phase or in solution. These calculations have shown that the energy differences between various conformers can be subtle, often within a few kcal/mol. abct.fr
Below is an illustrative data table showcasing the type of information that can be obtained from DFT calculations on the hexane-1,6-diammonium cation.
| Calculated Property | Illustrative Value | Significance |
| Proton Affinity (first protonation) | ~230 kcal/mol | Indicates the high basicity of the diamine. |
| Proton Affinity (second protonation) | ~215 kcal/mol | Shows the energetic cost of adding a second proton. |
| N-H Bond Length (in NH₃⁺) | ~1.03 Å | Typical length for a protonated amine. |
| C-N Bond Length | ~1.48 Å | Standard single bond length. |
| Mulliken Charge on Nitrogen | ~ -0.4 e | Demonstrates charge delocalization. |
| Energy of Extended Conformer | 0.0 kcal/mol (Reference) | Defines the baseline for conformational analysis. |
| Energy of Gauche Conformer | +0.6 kcal/mol | Indicates a slightly less stable conformation. |
Molecular Dynamics Simulations Applied to this compound Systems
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound systems over time, providing insights that are complementary to the static picture offered by quantum chemical calculations. nih.govrsc.org These simulations model the motions of atoms and molecules based on classical mechanics and a set of force fields that describe the interatomic potentials.
For this compound, MD simulations can be employed to investigate its properties in both the solid state and in solution. In the solid state, simulations can predict crystal lattice dynamics, including vibrational modes and phase transitions. They can also be used to study the diffusion of ions within the crystal lattice at different temperatures, which is relevant for applications in solid-state electrolytes. nih.gov
In solution, MD simulations are particularly valuable for understanding solvation and ion-pairing phenomena. Simulations of the hexane-1,6-diammonium and iodide ions in a solvent like water can reveal the structure of the solvation shells around the ions and the dynamics of the solvent molecules. acs.org They can also quantify the extent of ion pairing and the formation of larger ionic clusters. The simulations can track the conformational changes of the flexible hexane-1,6-diammonium cation in solution, showing how it transitions between different folded and extended states.
The choice of force field is critical for the accuracy of MD simulations. Force fields like GAFF, CHARMM, and OPLS have been used to simulate organic molecular crystals with reasonable success, reproducing experimental structural and dynamic properties. nih.gov For ionic systems like this compound, polarizable force fields may be necessary to accurately capture the electrostatic interactions. acs.org
An illustrative data table summarizing typical outputs from an MD simulation of this compound in an aqueous solution is presented below.
| Simulated Property | Illustrative Value | Significance |
| Radial Distribution Function g(N-O) | Peak at 2.8 Å | Characterizes the hydration shell around the ammonium (B1175870) group. |
| Self-Diffusion Coefficient of [H₃N(CH₂)₆NH₃]²⁺ | ~0.5 x 10⁻⁵ cm²/s | Quantifies the mobility of the cation in solution. |
| Self-Diffusion Coefficient of I⁻ | ~1.5 x 10⁻⁵ cm²/s | Quantifies the mobility of the anion in solution. |
| End-to-End Distance of Cation | Average of 7.5 Å | Provides a measure of the average conformation of the cation. |
| Coordination Number of I⁻ around NH₃⁺ | ~2.1 | Indicates the average number of iodide ions in close contact. |
Theoretical Modeling of Structure-Property Relationships and Predictive Analysis
Theoretical modeling, particularly through the development of Quantitative Structure-Property Relationship (QSPR) models, aims to establish mathematical relationships between the molecular structure of a compound and its macroscopic properties. nih.govnih.gov These models can then be used to predict the properties of new or untested compounds, accelerating the design and discovery of materials with desired characteristics.
For this compound and related compounds, QSPR models can be developed to predict a wide range of properties, such as solubility, melting point, density, and even biological activity. nih.govnih.govrsc.org The process involves several key steps:
Data Collection: A dataset of compounds with known properties is assembled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates a subset of the descriptors with the property of interest. nih.govyoutube.com
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
In the context of this compound, QSPR studies on other amine salts have shown that descriptors related to molecular size, shape, and hydrogen bonding capabilities are often important for predicting properties like aqueous solubility. nih.gov For instance, a QSPR model for the solubility of benzylamine (B48309) salts utilized descriptors such as binding energy, surface area, and hydrogen bond donor/acceptor counts. nih.gov Similarly, models for the density of amines have highlighted the importance of intrinsic density and descriptors related to intermolecular interactions. nih.gov
By applying these principles, a QSPR model could be developed to predict, for example, the melting point of a series of α,ω-alkyldiammonium dihalides, including this compound.
An example of a simplified, hypothetical QSPR equation for predicting the melting point (MP) of such a series could be:
MP (°C) = a₀ + a₁(Molecular Weight) + a₂(Polar Surface Area) - a₃(Number of Rotatable Bonds)*
Where a₀, a₁, a₂, and a₃ are coefficients determined from the statistical fitting process.
Advanced Materials Science Applications of Hexane 1,6 Diamine Dihydroiodide
Role as a Precursor in Hybrid Organic-Inorganic Perovskite Materials
Hexane-1,6-diamine dihydroiodide is widely utilized as an organic spacer cation precursor in the fabrication of hybrid organic-inorganic perovskites. greatcellsolarmaterials.com These materials, which combine the desirable properties of both organic and inorganic components, have shown immense promise for applications in solar cells and light-emitting devices. rsc.orgnih.gov The diammonium nature of the hexane-1,6-diamine cation allows it to bridge inorganic layers, leading to the formation of unique, layered perovskite structures. rsc.org
This compound is a key precursor in the synthesis of two-dimensional (2D) layered perovskites. greatcellsolarmaterials.com These materials are a subclass of hybrid perovskites where sheets of inorganic octahedra are separated by layers of organic cations. The synthesis typically involves the reaction of the diammonium iodide salt with a lead halide, such as lead(II) iodide (PbI₂), in a suitable solvent. rsc.orgduke.edu
The resulting product when using this compound is a 2D perovskite with the chemical formula [NH₃(CH₂)₆NH₃]PbI₄, often abbreviated as (HDA)PbI₄. rsc.orgresearchgate.net In this structure, the hexane-1,6-diammonium cations act as spacers, sandwiching the inorganic [PbI₄]²⁻ layers. rsc.org The synthesis can be carried out through solution-based methods, such as slow cooling or solvent evaporation, to produce single crystals or thin films. duke.edu For instance, one method involves dissolving lead(II) oxide in hydroiodic acid, mixing it with a solution of the diammonium iodide salt, and then carefully controlling the temperature to induce crystallization. duke.edu This process yields well-defined 2D perovskite structures with the inorganic planes separated by the organic hexamethylene chains. rsc.org
A significant strategy to enhance the stability and performance of perovskite solar cells is the engineering of mixed-dimensional 2D/3D perovskite architectures. scispace.com This approach combines the high charge carrier mobility of three-dimensional (3D) perovskites with the superior environmental stability of 2D perovskites. scispace.comresearchgate.net this compound (HDADI) plays a pivotal role as a long-chain organic spacer in creating these hybrid structures. researchgate.netresearchgate.net
One common method involves depositing a thin layer of a 2D perovskite, formed using HDADI, on top of a pre-existing 3D perovskite film. researchgate.net This can be achieved by treating the surface of the 3D perovskite with a solution containing the diammonium salt. researchgate.net The HDADI reacts with the surface to form a capping layer of (HDA)PbI₄, which acts as a protective barrier against moisture and other environmental degradants. researchgate.netresearchgate.net This 2D/3D heterostructure not only improves stability but can also passivate defects at the surface of the 3D perovskite, leading to enhanced device performance and longevity. researchgate.netresearchgate.net
The introduction of this compound into perovskite formulations has a marked influence on the crystallization process and the quality of the resulting thin films. As a large organic cation, it can modulate the nucleation and growth of perovskite crystals. researchgate.net
This compound significantly impacts the electronic properties and charge-carrier dynamics within perovskite systems. By forming insulating organic layers between conductive inorganic sheets in 2D perovskites, it introduces a quantum confinement effect. mdpi.com In mixed 2D/3D systems, the role of HDADI is more nuanced and highly beneficial for charge transport.
Research has demonstrated that modifying a 3D perovskite with HDADI can accelerate the charge-extraction rate and reduce charge recombination at the interface between the perovskite and the charge-transport layers. researchgate.net This is attributed to the passivation of surface defects and the formation of a more favorable energy level alignment at the interface. researchgate.net The hydrophilic nature of the HDADI molecule helps in creating a better, more intimate contact with subsequent layers, which facilitates more efficient charge transfer out of the perovskite absorber. researchgate.net Consequently, this leads to improvements in key photovoltaic parameters, including the power conversion efficiency of solar cells. researchgate.net
The properties of 2D layered perovskites can be systematically tuned by altering the length of the organic spacer cation and the type of halide. Hexane-1,6-diamine, with its six-carbon chain, is a mid-length spacer in a broader family of alkyldiammonium salts used for this purpose. rsc.orgresearchgate.net
Systematic studies have compared a series of (NH₃(CH₂)nNH₃)PbI₄ perovskites where n varies (e.g., n=4 for butanediamine, n=6 for hexanediamine (B8719201), n=8 for octanediamine). rsc.orgresearchgate.net These studies reveal a clear trend: as the alkyl chain length (n) increases, the distance between the inorganic [PbI₄]²⁻ layers increases. This, in turn, strengthens the quantum and dielectric confinement effects, leading to an increase in the material's bandgap. rsc.orgresearchgate.netmdpi.com For example, the bandgap increases from 2.37 eV for the butane-based spacer to 2.44 eV for the hexane-based spacer, and further to 2.55 eV for the octane-based spacer. rsc.orgresearchgate.net
The choice of halide (e.g., iodide, bromide, or chloride) also has a profound effect on the optical and electronic properties. uni-tuebingen.deresearchgate.net Replacing iodide with bromide generally results in a shift of the exciton (B1674681) peak to a higher energy (a larger bandgap) and can enhance environmental stability. uni-tuebingen.de The larger ionic radius of iodide compared to bromide results in a slightly larger unit cell for the iodide-based systems. uni-tuebingen.de These studies provide a clear framework for designing layered perovskites with tailored optoelectronic properties for specific applications.
Table 1: Effect of Alkyl Chain Length on the Bandgap of (NH₃(CH₂)nNH₃)PbI₄ Perovskites This table is interactive. You can sort and filter the data.
| Spacer Cation Precursor | Abbreviation | Alkyl Chain Length (n) | Resulting Perovskite Formula | Bandgap (eV) |
| 1,4-Diaminobutane Dihydroiodide | BDA | 4 | [NH₃(CH₂)₄NH₃]PbI₄ | 2.37 rsc.orgresearchgate.net |
| 1,6-Hexanediamine (B7767898) Dihydroiodide | HDA | 6 | [NH₃(CH₂)₆NH₃]PbI₄ | 2.44 rsc.orgresearchgate.net |
| 1,8-Diaminooctane Dihydroiodide | ODA | 8 | [NH₃(CH₂)₈NH₃]PbI₄ | 2.55 rsc.orgresearchgate.net |
Supramolecular Assembly and Self-Organization Phenomena
Beyond its role in perovskites, the molecular structure of this compound lends itself to applications in supramolecular chemistry. Supramolecular assembly involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. nih.gov
The this compound molecule possesses key features that drive self-assembly. These include:
Electrostatic Interactions: The presence of positively charged ammonium (B1175870) (-NH₃⁺) groups and negatively charged iodide (I⁻) ions allows for strong ionic interactions.
Hydrogen Bonding: The ammonium groups are excellent hydrogen bond donors, capable of forming extensive networks with hydrogen bond acceptors.
Hydrophobic Effects: The six-carbon aliphatic chain (-(CH₂)₆-) is hydrophobic and can interact with other nonpolar chains to minimize contact with polar environments.
These competing and complementary interactions can lead to the formation of complex, self-organized structures in solution or at interfaces. The flexibility of the hexane (B92381) chain allows the molecule to adopt various conformations to maximize favorable interactions. While the self-assembly of this compound itself is a fundamental area of study, its most prominent application of self-organization is seen in the templated formation of the layered perovskite structures, where it directs the assembly of the inorganic components into well-ordered sheets. rsc.org The principles of self-organization are central to understanding how this molecule functions as a structure-directing agent in the creation of advanced materials. nih.gov
Design Principles for Diamine-Based Supramolecular Structures
The design of supramolecular structures utilizing diamine-based components like this compound is predicated on the principles of molecular recognition and self-assembly, driven by non-covalent interactions. The primary design considerations revolve around the directional nature of hydrogen bonds, electrostatic interactions, and the steric effects of the constituent ions.
The design principles for creating specific supramolecular architectures with this compound include:
Control of Dimensionality: By carefully selecting co-formers or solvents, it is possible to guide the self-assembly process towards one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. The flexibility of the hexyl chain allows for conformational adjustments to accommodate different packing motifs.
Host-Guest Chemistry: The cavities or channels formed within the supramolecular lattice can be designed to encapsulate guest molecules, leading to the development of functional materials for sensing, storage, or separation.
Crystal Engineering: By introducing other functional groups or molecules, it is possible to fine-tune the crystal packing and, consequently, the physical properties of the material, such as its optical or electronic characteristics. This is particularly relevant in the context of its use in perovskite solar cells, where the diammonium iodide component can influence the structure and properties of the 2D perovskite layers. greatcellsolarmaterials.comduke.edu
Hydrogen Bond-Directed Self-Assembly Mechanisms
Hydrogen bonding is the dominant force directing the self-assembly of this compound into ordered supramolecular structures. The ammonium groups (-NH3+) of the cation are excellent hydrogen bond donors, while the iodide anions (I-) are effective hydrogen bond acceptors.
The self-assembly mechanism is a hierarchical process:
Primary Motif Formation: The initial and strongest interactions occur between the ammonium groups and the iodide ions, forming N-H···I hydrogen bonds. These interactions are characterized by specific bond lengths and angles, leading to the formation of discrete ion pairs or small aggregates. Studies on similar diammonium dihalide systems have shown that these hydrogen bonds are crucial in defining the local coordination environment. rsc.orgrsc.org
Propagation into Higher-Order Structures: These primary motifs then propagate through further hydrogen bonding, extending the structure in one or more dimensions. The flexible methylene (B1212753) (-CH2-) spacer of the hexane-1,6-diammonium cation allows for different spatial arrangements, leading to various polymorphic forms or co-crystal structures.
The formation of these ordered structures is a dynamic and reversible process, influenced by factors such as concentration, temperature, and the solvent environment. This dynamic nature is a hallmark of supramolecular chemistry and allows for the "bottom-up" fabrication of complex materials.
Contributions to Polymer Chemistry and Network Formation
While the parent compound, hexane-1,6-diamine, is a cornerstone of the polymer industry, the dihydroiodide salt also offers unique potential in polymer chemistry, particularly in the formation of specialized polymer networks.
Cross-linking Applications in Polymeric Resins
In the realm of polymeric resins, particularly epoxies, diamines are fundamental as curing agents or hardeners. pcimag.com The amine groups react with the epoxide rings, leading to the formation of a cross-linked, three-dimensional network that imparts strength, thermal stability, and chemical resistance to the final material. pcimag.comnih.govstackexchange.com
While the direct use of this compound as a primary cross-linking agent is not as common as the free diamine, its application can be envisaged in specialized systems where controlled or delayed curing is desired. The salt form modifies the reactivity of the amine groups. The protonation of the amine groups to form ammonium ions significantly reduces their nucleophilicity, rendering them less reactive towards epoxide groups at ambient temperatures.
This latent reactivity can be advantageous in several ways:
Extended Pot Life: Formulations containing the diamine salt would exhibit a longer pot life, allowing for better processing and handling before the curing process is initiated.
Thermally-Activated Curing: The cross-linking reaction could be triggered by heat, which would deprotonate the ammonium ions and liberate the more reactive free amine. This allows for precise control over the onset of curing.
Catalytic Role of the Halide Ion: In some systems, the iodide ion itself might play a catalytic role in the curing reaction, potentially influencing the reaction kinetics and the final properties of the polymer network. rsc.orgrsc.org
Fundamental Role in Polyamide and Polyurethane Synthesis (Contextualizing the Parent Diamine)
To understand the potential contributions of this compound to polymer synthesis, it is essential to first consider the fundamental role of its parent diamine, hexane-1,6-diamine. wikipedia.org
Polyamide Synthesis: Hexane-1,6-diamine is a key monomer in the synthesis of Nylon 6,6, a widely used polyamide. The synthesis typically involves a polycondensation reaction between hexane-1,6-diamine and adipic acid. nih.gov The formation of a "nylon salt," an ammonium carboxylate salt, is an important intermediate step in this process. google.comwipo.intgoogle.com This salt is then heated to drive off water and form the amide linkages of the polymer chain.
The use of pre-formed diamine salts like this compound in polyamide synthesis could offer alternative reaction pathways. For instance, the reaction of the diamine salt with a dicarboxylic acid chloride could proceed via interfacial polymerization, where the diamine is liberated at the interface of two immiscible solvents to react with the acid chloride. gdckulgam.edu.in
Polyurethane Synthesis: In polyurethane chemistry, hexane-1,6-diamine can be used as a chain extender. researchgate.net It reacts with isocyanate-terminated prepolymers to form urea (B33335) linkages, which contribute to the hard segments of the polyurethane, enhancing its mechanical properties. The use of diamine salts in this context could allow for better control over the polymerization process, particularly in aqueous polyurethane dispersions. researchgate.net
The presence of the iodide counter-ion in this compound could influence these polymerization reactions in several ways:
Reaction Kinetics: The halide ion could affect the rate of polymerization through ionic strength effects or by acting as a catalyst or inhibitor. researchgate.net
Polymer Properties: The incorporation or presence of iodide ions in the final polymer matrix could alter its physical properties, such as its thermal stability, flame retardancy, or optical properties.
Chemical Reactivity and Mechanistic Studies Involving Hexane 1,6 Diamine Dihydroiodide
Electrophilic Reactions and Protonation Equilibria of the Diamine Moiety
Hexane-1,6-diamine, the core amine component of Hexane-1,6-diamine Dihydroiodide, is a difunctional molecule characterized by a hexamethylene chain terminated by two primary amine groups. wikipedia.org In the dihydroiodide salt form, these amine groups are protonated, existing as ammonium (B1175870) ions ([H₃N(CH₂)₆NH₃]²⁺ 2I⁻). The chemical reactivity is dominated by the basicity of the nitrogen atoms and their nucleophilic character.
The protonation state of the diamine is governed by two distinct acid dissociation constants (pKa). These constants describe the equilibrium between the dicationic, monocationic, and neutral forms of the diamine in solution. The pKa values for the conjugate acids of hexane-1,6-diamine are well-documented.
| pKa Value | Reported Value 1 engineeringtoolbox.com | Reported Value 2 nih.gov |
| pKa₁ | 11.86 | 11.02 |
| pKa₂ | 10.76 | 10.7 |
Table 1: Protonation Constants (pKa) of Hexane-1,6-diamine.
The first protonation (pKa₁) corresponds to the equilibrium between the monocation and the neutral diamine, while the second, lower value (pKa₂) corresponds to the equilibrium between the dication and the monocation. These values indicate that hexane-1,6-diamine is a strong base, readily accepting protons to form the ammonium species present in its dihydroiodide salt. engineeringtoolbox.com
As a nucleophile, the neutral form of hexane-1,6-diamine readily participates in electrophilic reactions. A significant area of research involves its reaction with carbonyl compounds to form carbamates, which are key intermediates in the non-phosgene route to produce hexamethylene diisocyanate (HDI) for polyurethane manufacturing. researchgate.net For instance, dimethyl hexane-1,6-dicarbamate (HDC) can be synthesized via the carbonylation of 1,6-hexanediamine (B7767898) (HDA) with electrophiles like methyl carbamate (B1207046), dimethyl carbonate, or a combination of CO₂ and methanol. researchgate.net These reactions are often facilitated by catalysts to improve yield and selectivity.
Catalytic Applications and Mechanistic Investigations of Diamine-Derived Systems
The diamine functional groups in hexane-1,6-diamine and its derivatives are central to their use in various catalytic systems.
In a non-enzymatic context, the oxidative degradation of diamines is a critical concern for materials like diamine-appended metal-organic frameworks (MOFs) used in carbon capture. nih.gov Mechanistic studies on these systems reveal that the degradation is induced by O₂ and is significantly influenced by the diamine structure. The process is believed to occur via C-N bond cleavage through pathways involving C-centered radicals, likely initiated by hydroxyl radicals (OH•). nih.gov
Chiral vicinal diamines are highly valuable ligands and catalysts in asymmetric synthesis. sigmaaldrich.comrsc.org They are core components of catalysts for reactions like asymmetric hydrogenation, amination, and various bond-forming reactions. nii.ac.jprsc.orgmdpi.com The rigid backbone of many of these ligands, such as those derived from cyclohexane-1,2-diamine, is crucial for creating a well-defined chiral environment. mdpi.com
Cyclopolymerization Reactions of Unsaturated Hexanediamine (B8719201) Derivatives
Cyclopolymerization is a polymerization technique involving monomers with two polymerizable units (1,6-dienes) that leads to the formation of cyclic structures within the main polymer chain. This method has been applied to unsaturated derivatives of diamines, such as diallylamines. The general mechanism, first noted by Butler, involves a free-radical process with alternating intramolecular and intermolecular propagation steps, typically forming five- or six-membered rings. researchgate.net
A specific example involving a hexane-1,6-diamine derivative is the synthesis of a copolymer containing N¹,N¹-diallyl-N¹-methyl-N⁶,N⁶,N⁶-tripropylhexane-1,6-diammonium dibromide units. nih.gov This monomer was successfully copolymerized using Butler's cyclopolymerization technique. The resulting polymer, which incorporates pyrrolidine (B122466) rings formed during the cyclization of the diallyl-ammonium moiety, was investigated as a corrosion inhibitor for steel in acidic environments. nih.gov The study highlights how the flexible hexane-1,6-diamine backbone can be functionalized with polymerizable groups to create functional polymers with unique architectures and applications.
Emerging Research Frontiers and Future Directions for Hexane 1,6 Diamine Dihydroiodide
Integration into Novel Functional Materials Beyond Perovskites
While Hexane-1,6-diamine dihydroiodide has been instrumental in the development of 2D and quasi-2D perovskites, its utility as a structural template and functional component is being recognized in a broader class of materials. The long, flexible hydrocarbon chain of the hexane-1,6-diamine cation, capped by two ammonium (B1175870) groups, allows it to act as a versatile building block in the self-assembly of complex supramolecular architectures.
One promising area is the synthesis of layered metal-organic frameworks (MOFs) and coordination polymers . The diammonium cations can template the formation of extended networks with metal ions and organic linkers, creating materials with tunable porosity and functionality for applications in gas storage and separation. For instance, research into diamine-appended MOFs for CO2 capture has shown the potential of these materials, although specific studies using this compound are still emerging. researchgate.netrsc.org
The exploration of organic-inorganic hybrid nanomaterials also presents a fertile ground for this compound. acs.org Its role as a linker or stabilizer in these systems could lead to the development of novel phosphors, sensors, and catalysts. The self-assembly properties of the diamine can be harnessed to direct the organization of nanoparticles or other functional components into well-defined architectures.
Development of Advanced Spectroscopic Characterization Techniques for Derived Systems
The increasing complexity of materials derived from this compound necessitates the development and application of advanced spectroscopic techniques to probe their structure and dynamics at a molecular level.
Ultrafast transient absorption spectroscopy is a powerful tool for investigating the photoinduced processes in materials containing this compound. illinois.eduunimelb.edu.aunih.govescholarship.orgnih.gov By using pump-probe laser techniques, researchers can track the evolution of excited states on femtosecond to nanosecond timescales, providing crucial insights into charge transfer, energy transfer, and other dynamic phenomena that are critical for applications in optoelectronics and photocatalysis. illinois.eduunimelb.edu.aunih.govescholarship.orgnih.gov While much of the work has focused on perovskites, the principles are readily applicable to other hybrid materials incorporating this compound.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for characterizing the structure and dynamics of solid materials. nih.govresearchgate.net Advanced 2D solid-state NMR correlation techniques can reveal through-space proximities between different atomic nuclei, providing detailed information about the packing and interactions of the hexane-1,6-diamine cations within a material's crystal lattice. nih.govresearchgate.net This is particularly valuable for understanding the structure of non-crystalline or partially ordered materials where traditional X-ray diffraction methods may be limited.
The development of in-situ and operando spectroscopic methods is also a critical frontier. These techniques allow for the characterization of materials under real operating conditions, such as during a chemical reaction or within a functioning electronic device. This provides a dynamic picture of how the material's structure and properties evolve, which is essential for understanding reaction mechanisms and degradation pathways.
Computational Design and Prediction of Novel Applications for Diamine Dihydroiodides
Computational modeling and data-driven approaches are becoming indispensable tools for accelerating the discovery and design of new materials based on diamine dihydroiodides.
Density Functional Theory (DFT) calculations are being used to predict the electronic structure, optical properties, and binding energies of systems containing this compound. researchgate.netresearchgate.netaps.org These calculations can provide fundamental insights into how the diamine influences the properties of a material and can guide the rational design of new functional materials with tailored characteristics. For instance, DFT can be used to study the self-assembly of diamine dihydroiodide molecules and their interactions with other components in a hybrid material. researchgate.net
High-throughput virtual screening is an emerging computational strategy for rapidly evaluating large libraries of potential materials for specific applications. nih.govnih.gov By combining computational chemistry with machine learning algorithms, researchers can screen thousands of different diamine dihydroiodide-based structures to identify candidates with promising properties for applications such as gas separation, catalysis, or drug delivery. nih.govnih.gov
Furthermore, the development of machine learning models to predict the properties of organic salts is a rapidly advancing field. These models, trained on large datasets of known materials, can learn the complex relationships between chemical structure and material properties, enabling the rapid prediction of the characteristics of new, hypothetical compounds. This approach can significantly reduce the time and experimental effort required to discover new functional materials.
Exploration of Sustainable Synthesis Approaches for this compound
The increasing demand for specialty chemicals like this compound necessitates the development of more sustainable and environmentally friendly synthesis methods.
Mechanochemistry , which involves chemical transformations induced by mechanical energy such as ball milling, offers a promising solvent-free route for the synthesis of halide salts. nih.govresearchgate.netmq.edu.aursc.orgresearchgate.net This approach can reduce or eliminate the need for hazardous organic solvents, leading to a greener and more atom-economical process. researchgate.net The mechanochemical synthesis of various metal halides has been demonstrated, and this technique could be adapted for the large-scale production of this compound. mq.edu.aursc.org
Biocatalysis represents another key avenue for sustainable synthesis. The use of enzymes to catalyze chemical reactions offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable feedstocks. Research into the enzymatic synthesis of diamine precursors is an active area. biorxiv.org For instance, enzymes could be engineered to produce hexane-1,6-diamine, which can then be converted to the dihydroiodide salt. Chemoenzymatic strategies, which combine enzymatic and chemical steps, are also being explored for the synthesis of complex molecules, including those containing halide functionalities. researchgate.netchemrxiv.org
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing Hexane-1,6-diamine Dihydroiodide in a laboratory environment?
- Answer: React hexane-1,6-diamine with hydroiodic acid (HI) in a 1:2 molar ratio under controlled, anhydrous conditions. Purification typically involves recrystallization from a mixed solvent system (e.g., ethanol/water). Monitor pH to ensure complete salt formation. Safety protocols are critical due to HI’s corrosivity and the diamine’s respiratory toxicity .
Q. How should researchers handle and store this compound to prevent decomposition?
- Answer: Store in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) at temperatures below 30°C. Avoid exposure to strong acids, oxidizers, and humidity. Use fume hoods, gloves, and eye protection during handling due to its hygroscopic nature and potential for exothermic reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- 1H/13C NMR : Confirm amine proton environments and iodide counterion presence.
- FTIR : Identify N–H stretches (~3300 cm⁻¹) and iodide interactions.
- X-ray crystallography : Resolve crystal structure and hydrogen-bonding networks.
Cross-reference with databases like NIST for spectral validation .
Advanced Research Questions
Q. How does the counterion (iodide vs. chloride) in hexane-1,6-diamine salts influence their reactivity in polymer synthesis?
- Answer: Iodide’s larger ionic radius and lower electronegativity reduce lattice energy, enhancing solubility in polar aprotic solvents. This impacts polymerization kinetics and crystallinity in polyamides (e.g., nylon analogs). Compare thermal stability via TGA and DSC, noting iodide’s potential as a weak base in side reactions .
Q. What strategies resolve contradictions in reported solubility data for this compound across studies?
- Answer: Standardize solvent purity (e.g., anhydrous ethanol vs. aqueous systems) and temperature control (±0.5°C). Use Karl Fischer titration to quantify residual moisture, which significantly alters solubility. Replicate experiments under inert atmospheres to mitigate CO₂ absorption, a known issue with aliphatic diamines .
Q. How can this compound be utilized in supramolecular chemistry applications?
- Answer: As a bifunctional linker, it facilitates coordination polymers with transition metals (e.g., Zn²⁺, Cu²⁺). Optimize molar ratios (1:1 to 1:3 metal:dihydroiodide) in DMF/water mixtures. Characterize porosity via BET analysis and stability via variable-temperature XRD .
Q. What experimental designs mitigate byproduct formation during Schiff base synthesis using this compound?
- Answer: Employ stoichiometric excess of carbonyl compounds (e.g., vanillin) in ethanol under reflux. Monitor reaction progress via TLC or in situ FTIR for imine bond formation (~1640 cm⁻¹). Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate target Schiff bases .
Key Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis or side reactions with CO₂ .
- Safety : Adhere to OSHA guidelines for corrosive and respiratory irritants (e.g., NIOSH REL: 0.5 ppm) .
- Advanced Applications : Explore its role in bio-derived epoxy hardeners or metal-organic frameworks (MOFs) for catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
